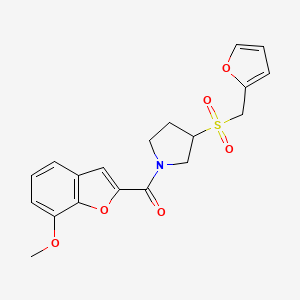

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

CAS No.: 1795190-05-4

Cat. No.: VC5235981

Molecular Formula: C19H19NO6S

Molecular Weight: 389.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795190-05-4 |

|---|---|

| Molecular Formula | C19H19NO6S |

| Molecular Weight | 389.42 |

| IUPAC Name | [3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

| Standard InChI | InChI=1S/C19H19NO6S/c1-24-16-6-2-4-13-10-17(26-18(13)16)19(21)20-8-7-15(11-20)27(22,23)12-14-5-3-9-25-14/h2-6,9-10,15H,7-8,11-12H2,1H3 |

| Standard InChI Key | RSVZZDPDWBWRSG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

-

Pyrrolidine ring: A five-membered saturated amine ring substituted at the 3-position with a furan-2-ylmethylsulfonyl group.

-

Benzofuran moiety: A fused bicyclic system comprising a benzene ring condensed with a furan, modified by a methoxy group at the 7-position.

-

Sulfonyl linker: The sulfonyl group bridges the pyrrolidine and furan-2-ylmethyl components, enhancing electronic stability and potential receptor interactions.

The IUPAC name, [3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone, reflects this intricate connectivity. The SMILES string COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 provides a linear notation of the structure, while the InChIKey RSVZZDPDWBWRSG-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.42 g/mol |

| CAS Registry | 1795190-05-4 |

| Solubility | Not experimentally determined |

The sulfonyl group () contributes to polarity, likely influencing solubility in polar aprotic solvents. The methoxy substituent on the benzofuran enhances lipophilicity, potentially aiding membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound is hypothesized to proceed through three primary stages:

-

Pyrrolidine Ring Formation: Cyclization of a γ-aminobutyric acid derivative or reductive amination of a diketone precursor.

-

Sulfonylation: Introduction of the furan-2-ylmethylsulfonyl group via nucleophilic substitution, using furan-2-ylmethanesulfonyl chloride under basic conditions.

-

Coupling with 7-Methoxybenzofuran-2-carbonyl Chloride: Acylation of the pyrrolidine nitrogen using 7-methoxybenzofuran-2-carbonyl chloride in the presence of a coupling agent like HATU or DCC.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary studies on structurally related benzofuran derivatives indicate apoptosis induction in cancer cell lines via caspase-3 activation and mitochondrial membrane depolarization. The methoxy group’s electron-donating effect may enhance DNA alkylation or tubulin polymerization inhibition, though specific targets remain unvalidated for this compound.

Pharmacokinetic Considerations

No in vivo data exist yet, but in silico predictions (e.g., SwissADME) suggest:

-

Moderate gastrointestinal absorption (LogP ≈ 2.5).

-

Cytochrome P450 3A4-mediated metabolism.

-

Blood-brain barrier permeability unlikely due to polar sulfonyl group .

Comparative Analysis with Structural Analogs

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

This analog (PubChem CID 91815073) replaces the sulfonyl group with a quinolin-8-yloxy moiety, reducing molecular weight to 308.3 g/mol . While less polar, it exhibits enhanced binding to kinase targets, underscoring the sulfonyl group’s role in solubility vs. potency trade-offs .

N-(furan-2-ylmethyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide

With a molecular weight of 339.3 g/mol, this compound (PubChem CID 49746089) substitutes the benzofuran with a pyridinyl-oxadiazole system . Its azetidine ring confers conformational rigidity, potentially improving target selectivity compared to pyrrolidine-based structures .

Future Research Directions

In Vitro and In Vivo Efficacy Studies

Priority areas include:

-

Dose-response assays in cancer cell lines (e.g., MCF-7, A549).

-

Toxicity profiling using hepatocyte and cardiomyocyte models.

-

Pharmacokinetic studies in rodent models to assess bioavailability and half-life.

Structural Optimization

-

Stereochemical Modifications: Introducing chiral centers to evaluate enantiomer-specific activity.

-

Bioisosteric Replacement: Swapping the sulfonyl group with phosphonate or carboxylate to modulate solubility.

Target Identification

-

Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.

-

Molecular Dynamics Simulations: Predicting interactions with putative targets like tubulin or DNA gyrase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume